molecular formula C27H20ClN3O2S B4753130 N-[(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)carbamothioyl]biphenyl-4-carboxamide

N-[(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)carbamothioyl]biphenyl-4-carboxamide

Cat. No.: B4753130
M. Wt: 486.0 g/mol
InChI Key: SILOOUZEGQBQDA-UHFFFAOYSA-N
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Description

N-[(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)carbamothioyl]biphenyl-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)carbamothioyl]biphenyl-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of biphenyl-4-carboxylic acid with thionyl chloride to form biphenyl-4-carbonyl chloride. This intermediate is then reacted with 3-amino-2-chlorobenzamide to form the desired compound through a series of condensation and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)carbamothioyl]biphenyl-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl and amide functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)carbamothioyl]biphenyl-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-[(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)carbamothioyl]biphenyl-4-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function. Specific pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-{[(3-chlorophenyl)carbonyl]amino}phenyl)carbamothioyl]benzamide
  • N-[(3-{[(2-bromophenyl)carbonyl]amino}phenyl)carbamothioyl]biphenyl-4-carboxamide

Uniqueness

N-[(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)carbamothioyl]biphenyl-4-carboxamide is unique due to its specific combination of functional groups and structural features,

Properties

IUPAC Name

2-chloro-N-[3-[(4-phenylbenzoyl)carbamothioylamino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20ClN3O2S/c28-24-12-5-4-11-23(24)26(33)29-21-9-6-10-22(17-21)30-27(34)31-25(32)20-15-13-19(14-16-20)18-7-2-1-3-8-18/h1-17H,(H,29,33)(H2,30,31,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILOOUZEGQBQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=CC(=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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